![molecular formula C24H21N3O2S2 B2680622 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide CAS No. 864860-05-9](/img/structure/B2680622.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide
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Overview
Description
The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing both sulfur and nitrogen in a fused bicyclic system . They have been found to exhibit a wide range of biological activities, including anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with other reagents to yield the final benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms present in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo C-C coupling reactions in the presence of palladium(0) to yield N-(6-arylbenzo[d]thiazol-2-yl)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point of a compound can be determined using a melting point apparatus .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships of these benzothiazole derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity .
COX-1 Inhibition
The compound’s structure suggests potential interactions with cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and pain pathways. Although its inhibitory activity is weaker than that of established COX-1 inhibitors, further exploration may reveal novel insights into COX-1 inhibition and its therapeutic implications .
Antimicrobial Potential
Certain derivatives of this compound have demonstrated antimicrobial activity. Specifically, compounds 1a and 1b exhibited good antimicrobial potential. Further investigations into their mechanisms of action and specific targets could provide valuable information for drug development .
Anti-Inflammatory and Analgesic Properties
Thiazoles, including benzothiazole derivatives, have been associated with anti-inflammatory and analgesic effects. The presence of a thiazolidinone ring in these compounds contributes to their activity. Researchers have observed greater anti-inflammatory and analgesic effects compared to reference compounds .
Drug Design and Optimization
The unique scaffold of this compound provides opportunities for drug design and optimization. Medicinal chemists can modify specific regions to enhance desired properties, such as bioavailability, selectivity, and pharmacokinetics.
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have been found to inhibit certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurological diseases like Alzheimer’s disease .
Future Directions
Benzothiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of Alzheimer’s disease . Future research could focus on optimizing the structure of these compounds to enhance their biological activity, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies could explore their mechanism of action and potential applications in other areas of medicine.
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-7-3-4-8-16(14)22(29)26-24-21(23-25-18-9-5-6-10-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZHXINWHOGJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide |
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